Anticancer agent 144

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

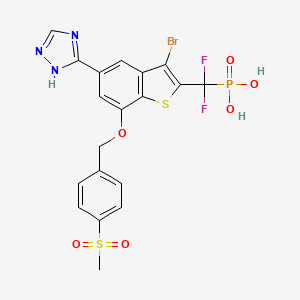

Molecular Formula |

C19H15BrF2N3O6PS2 |

|---|---|

Molecular Weight |

594.3 g/mol |

IUPAC Name |

[[3-bromo-7-[(4-methylsulfonylphenyl)methoxy]-5-(1H-1,2,4-triazol-5-yl)-1-benzothiophen-2-yl]-difluoromethyl]phosphonic acid |

InChI |

InChI=1S/C19H15BrF2N3O6PS2/c1-34(29,30)12-4-2-10(3-5-12)8-31-14-7-11(18-23-9-24-25-18)6-13-15(20)17(33-16(13)14)19(21,22)32(26,27)28/h2-7,9H,8H2,1H3,(H,23,24,25)(H2,26,27,28) |

InChI Key |

AMONNCQJDCJXMV-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)COC2=CC(=CC3=C2SC(=C3Br)C(F)(F)P(=O)(O)O)C4=NC=NN4 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of Anticancer Agent SC144: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent SC144 is a novel, first-in-class, orally active quinoxalinhydrazide derivative that has demonstrated broad-spectrum anticancer activity.[1][2] This technical guide provides an in-depth overview of the core mechanism of action of SC144, focusing on its interaction with key signaling pathways implicated in cancer progression. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising therapeutic candidate. It is important to note that another distinct compound, a substituted benzothiophene derivative identified as "Anticancer agent 144 (compound 444)," also exists and functions as a dual PTPN2/PTP1B inhibitor.[3] This guide will focus exclusively on the quinoxalinhydrazide SC144.

Core Mechanism of Action: Inhibition of the gp130/STAT3 Signaling Pathway

The primary mechanism of action of SC144 involves the direct inhibition of the glycoprotein 130 (gp130) receptor, a critical component of the IL-6/STAT3 signaling pathway.[4][5] This pathway is frequently dysregulated in a variety of cancers and plays a crucial role in tumor cell proliferation, survival, angiogenesis, and inflammation.[6][7]

SC144 exerts its inhibitory effects through a multi-faceted process:

-

Direct Binding to gp130: SC144 directly binds to the gp130 receptor.[8][9] This interaction is a key initiating event in its mechanism of action.

-

Induction of gp130 Phosphorylation and Deglycosylation: Upon binding, SC144 induces phosphorylation of gp130 at serine 782 (S782) and promotes its deglycosylation.[4][10][11] These modifications are thought to alter the receptor's conformation and function.

-

Abrogation of STAT3 Phosphorylation and Nuclear Translocation: The SC144-induced changes in gp130 lead to the abrogation of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation at tyrosine 705 (Y705).[7][12][13] This prevents the dimerization and subsequent nuclear translocation of STAT3, a critical step for its function as a transcription factor.

-

Downregulation of STAT3 Target Genes: By inhibiting STAT3's nuclear activity, SC144 effectively suppresses the expression of downstream target genes that are essential for tumor growth and survival.[8][10][12]

This targeted inhibition of the gp130/STAT3 axis ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells.[5][10]

Signaling Pathway Diagram

Caption: Mechanism of SC144 action on the gp130/STAT3 signaling pathway.

Quantitative Data

Table 1: In Vitro Cytotoxicity of SC144 (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| OVCAR-8 | Ovarian Cancer | 0.72 | [10] |

| OVCAR-5 | Ovarian Cancer | 0.49 | [10] |

| OVCAR-3 | Ovarian Cancer | 0.95 | [10] |

| MDA-MB-435 | Breast Cancer | 0.4 - 4.0 | [8] |

| LNCaP | Prostate Cancer | 0.4 - 4.0 | [8] |

| HCT116 p53+/+ | Colon Cancer | 0.4 - 4.0 | [8] |

| HCT116 p53-/- | Colon Cancer | 0.4 - 4.0 | [8] |

| HT29 | Colon Cancer | 0.4 - 4.0 | [8] |

Table 2: In Vivo Efficacy of SC144

| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |

| Human Ovarian Cancer | Intraperitoneal (i.p.), daily for 58 days | 10 mg/kg | 73% | [10] |

| Human Ovarian Cancer | Oral (p.o.), daily for 35 days | 100 mg/kg | 82% smaller tumor volume than control | [10][14] |

| MDA-MB-435 (Breast Cancer) | Intraperitoneal (i.p.) | 4 mg/kg | 60% | [15] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing cell viability upon treatment with SC144 using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Workflow Diagram:

Caption: Workflow for a typical MTT cell viability assay.

Detailed Methodology:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment: Prepare serial dilutions of SC144 in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well.

-

Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Incubate the plate at room temperature in the dark for 2 hours with gentle shaking. Record the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Workflow Diagram:

Caption: Workflow for an Annexin V/PI apoptosis assay.

Detailed Methodology:

-

Cell Treatment: Treat cells with the desired concentration of SC144 for a specified time to induce apoptosis. Include both positive and negative controls.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell dissociation solution. Centrifuge the cell suspension to pellet the cells.[16]

-

Washing: Wash the cells twice with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of a 100 µg/mL PI working solution.[17]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

-

Final Preparation: Add 400 µL of 1X Annexin-binding buffer to each tube.[17]

-

Flow Cytometry Analysis: Analyze the samples by flow cytometry as soon as possible. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[16]

Western Blotting for Phospho-STAT3

This protocol provides a general procedure for detecting changes in the phosphorylation of STAT3 in response to SC144 treatment.

Workflow Diagram:

Caption: General workflow for Western blotting.

Detailed Methodology:

-

Cell Treatment and Lysis: Treat cells with SC144 at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method, such as the BCA assay.[18]

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[18]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.[18]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[18]

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the in vivo efficacy of SC144 in a mouse xenograft model.

Workflow Diagram:

Caption: Workflow for an in vivo xenograft study.

Detailed Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 cells in Matrigel/PBS) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[19][20]

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into control and treatment groups.[21]

-

Treatment Administration: Administer SC144 at the desired doses and schedule (e.g., daily oral gavage or intraperitoneal injection). The control group receives the vehicle.[10][15]

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = (Length x Width²)/2) and monitor the body weight of the mice regularly (e.g., twice a week).[19][21]

-

Study Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration.

-

Analysis: At the end of the study, excise the tumors and measure their weight. Tumor tissue can be used for further analyses such as immunohistochemistry or western blotting to assess target engagement.

Conclusion

SC144 is a promising anticancer agent with a well-defined mechanism of action centered on the inhibition of the gp130/STAT3 signaling pathway. Its ability to induce apoptosis and inhibit tumor growth in preclinical models highlights its therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of SC144's mechanism, supported by quantitative data and detailed experimental protocols, to aid in the further research and development of this compound.

References

- 1. A small molecule inhibitor of PTP1B and PTPN2 enhances T cell anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. SC144 hydrochloride | C16H12ClFN6O | CID 66921431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. abmole.com [abmole.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. SC144 hydrochloride | TargetMol [targetmol.com]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. kumc.edu [kumc.edu]

- 18. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Strong Inhibition of Xenografted Tumor Growth by Low-Level Doses of [32P]ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the SC144 gp130-STAT3 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the SC144 inhibitor and its role in the gp130-STAT3 signaling pathway, a critical axis in cancer progression. This document details the mechanism of action of SC144, presents quantitative data on its efficacy, outlines detailed experimental protocols for studying this pathway, and provides visual representations of the core molecular interactions and experimental workflows.

The gp130-STAT3 Signaling Pathway: A Key Oncogenic Driver

The glycoprotein 130 (gp130) is a transmembrane protein that acts as a co-receptor and signal transducer for the interleukin-6 (IL-6) family of cytokines.[1][2] Upon ligand binding, such as IL-6 binding to the IL-6 receptor (IL-6R), gp130 homodimerizes or heterodimerizes, leading to the activation of associated Janus kinases (JAKs).[3] These kinases then phosphorylate specific tyrosine residues on the cytoplasmic tail of gp130, creating docking sites for the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][4] Recruited STAT3 is subsequently phosphorylated by JAKs at a critical tyrosine residue (Tyr705).[5][6]

Phosphorylated STAT3 (p-STAT3) dimerizes and translocates to the nucleus, where it binds to the promoters of target genes, driving their transcription.[6][7] These target genes are involved in a myriad of cellular processes that contribute to tumorigenesis, including proliferation (e.g., c-myc, cyclin D1), survival and anti-apoptosis (e.g., Bcl-2, Bcl-xL, survivin), angiogenesis, and invasion.[1][4][8] Constitutive activation of the gp130-STAT3 signaling pathway is a hallmark of numerous cancers, including ovarian, pancreatic, breast, and colorectal cancers, making it an attractive target for therapeutic intervention.[2][7][9]

SC144: A First-in-Class gp130 Inhibitor

SC144 is an orally active, small-molecule inhibitor that directly targets gp130.[10][11] Its mechanism of action is multifaceted and leads to the abrogation of STAT3 signaling.

Mechanism of Action

SC144 binds directly to gp130.[10][12] This binding event induces two key post-translational modifications of gp130:

-

Phosphorylation at Serine 782 (S782): SC144 treatment leads to the phosphorylation of gp130 at serine 782.[7][10] This phosphorylation event is thought to play a role in the subsequent deglycosylation and internalization of the receptor.[7][13]

-

Deglycosylation: Following phosphorylation, gp130 undergoes deglycosylation.[7][10]

These modifications ultimately lead to the inhibition of STAT3 phosphorylation at Tyr705 and prevent its nuclear translocation.[10][14] By blocking the activation of STAT3, SC144 effectively downregulates the expression of its downstream target genes, thereby inhibiting cancer cell proliferation, survival, and inducing apoptosis.[5][7][15]

Quantitative Data on SC144 Efficacy

The efficacy of SC144 has been evaluated in numerous preclinical studies, demonstrating its potential as an anti-cancer agent.

In Vitro Cytotoxicity

SC144 exhibits potent cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for SC144 in various cell lines are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| OVCAR-3 | Ovarian Cancer | 0.95 | [11] |

| OVCAR-5 | Ovarian Cancer | 0.49 | [11] |

| OVCAR-8 | Ovarian Cancer | 0.72 | [11] |

| HCT-116 (p53+/+) | Colorectal Cancer | 0.6 | [11] |

| HCT-116 (p53-/-) | Colorectal Cancer | 0.9 | [11] |

| HT-29 | Colorectal Cancer | 0.9 | [5] |

| MDA-MB-435 | Breast Cancer | 0.4 - 4 | [5] |

| NCI/ADR-RES | Doxorubicin-resistant Ovarian Cancer | 0.43 | [11] |

| HEY | Cisplatin-resistant Ovarian Cancer | 0.88 | [11] |

| PANC-1 | Pancreatic Cancer | 1.93 | [12] |

| PK-1 | Pancreatic Cancer | 5.20 | [12] |

In Vivo Tumor Growth Inhibition

SC144 has demonstrated significant anti-tumor activity in mouse xenograft models.

| Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |

| Human Ovarian Cancer Xenograft | 10 mg/kg, i.p., daily for 58 days | ~73% | [11] |

| Human Ovarian Cancer Xenograft | 100 mg/kg, p.o., daily for 35 days | 82% smaller tumor volume | [11] |

| MDA-MB-435 Breast Cancer Xenograft | 4 mg/kg, i.p. | 60% | [16] |

| Syngeneic Mouse Oral Cancer (MOC2) | i.p. administration for 14 days | Significant delay | [17] |

| CT-26 Colon Cancer Xenograft | i.p. administration | Significant delay | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the SC144 gp130-STAT3 signaling pathway.

Immunoprecipitation of gp130

This protocol is for the enrichment of gp130 from cell lysates to study its interactions and post-translational modifications.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Anti-gp130 antibody

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer (e.g., ice-cold PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5) or SDS-PAGE sample buffer

Procedure:

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cell lysate) to a pre-chilled tube.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add protein A/G beads to the cell lysate and incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.

-

Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add the anti-gp130 antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically.

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation to capture the immunocomplexes.[18][19]

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads three to five times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual buffer.

-

-

Elution:

-

For Western Blotting: Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes to elute and denature the proteins.

-

For other applications: Elute the protein using an appropriate elution buffer. Neutralize the eluate if necessary.

-

Western Blot for Phospho-STAT3 (Tyr705)

This protocol details the detection of phosphorylated STAT3 to assess the inhibitory effect of SC144.

Materials:

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

TBST (Tris-buffered saline with 0.1% Tween-20)

Procedure:

-

Sample Preparation:

-

Treat cells with SC144 at various concentrations and time points.

-

Prepare cell lysates as described in the immunoprecipitation protocol.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-phospho-STAT3 (Tyr705) antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[20][21]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

-

Stripping and Re-probing (Optional):

-

To detect total STAT3 as a loading control, the membrane can be stripped of the first set of antibodies using a stripping buffer and then re-probed with an anti-total STAT3 antibody following the same immunoblotting procedure.

-

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of SC144 on cancer cell lines.

Materials:

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of SC144. Include a vehicle control (e.g., DMSO).

-

Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3]

-

-

Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for at least 15 minutes at room temperature with gentle shaking.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Cell viability is calculated as a percentage of the vehicle-treated control cells.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the SC144 gp130-STAT3 signaling pathway and a typical experimental workflow.

References

- 1. MTT Cell Viability Assay [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Cell Counting & Health Analysis [sigmaaldrich.com]

- 4. STAT3 Target Genes Relevant to Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Strong Inhibition of Xenografted Tumor Growth by Low-Level Doses of [32P]ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Targeted inhibition of Stat3 with a decoy oligonucleotide abrogates head and neck cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Gp130 is expressed in pancreatic cancer and can be targeted by the small inhibitor molecule SC144 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphorylation of human gp130 at Ser-782 adjacent to the Di-leucine internalization motif. Effects on expression and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Identification and Preclinical Evaluation of SC144, a Novel Pyrroloquinoxaline Derivative with Broad-Spectrum Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 19. ptglab.com [ptglab.com]

- 20. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 21. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [awsprod-cellsignal.com]

In-Depth Technical Guide: Anticancer Agent 144, a Potent Dual Inhibitor of PTPN2 and PTP1B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 144, also identified as compound 444, is a novel small molecule inhibitor targeting two key intracellular immune checkpoints, Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) and Protein Tyrosine Phosphatase 1B (PTP1B).[1][2][3] These phosphatases are critical negative regulators of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a pivotal role in anti-tumor immunity. By inhibiting PTPN2 and PTP1B, this compound enhances pro-inflammatory signaling cascades, thereby promoting the activation of immune cells and sensitizing tumor cells to immune-mediated killing. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and the core signaling pathways it modulates.

Introduction

The advent of immune checkpoint inhibitors has revolutionized cancer therapy. However, a significant number of patients do not respond to current treatments, necessitating the identification of novel therapeutic targets. PTPN2 and PTP1B have emerged as promising intracellular targets for cancer immunotherapy. Both phosphatases are overexpressed in various cancers and are associated with immune evasion. Their inhibition is expected to amplify anti-tumor immune responses. This compound is a potent, dual inhibitor of PTPN2 and PTP1B, demonstrating significant potential for enhancing cancer immunotherapy.[1][2][3]

Mechanism of Action

This compound functions by competitively inhibiting the catalytic activity of both PTPN2 and PTP1B. These phosphatases normally dephosphorylate and inactivate key signaling proteins in the JAK/STAT pathway, including JAK1, JAK2, STAT1, and STAT5. By blocking this dephosphorylation, this compound effectively sustains the phosphorylated, active state of these signaling molecules. This leads to an amplified response to interferons (IFNs) and other cytokines, resulting in enhanced anti-tumor immunity through several mechanisms:

-

Enhanced T-cell and Natural Killer (NK) cell function: Increased JAK/STAT signaling in T-cells and NK cells promotes their activation, proliferation, and cytotoxic activity against tumor cells.

-

Increased Antigen Presentation by Tumor Cells: Inhibition of PTPN2/PTP1B in cancer cells enhances their sensitivity to IFN-γ, leading to upregulated expression of MHC class I molecules and increased antigen presentation to T-cells.

-

Pro-inflammatory Tumor Microenvironment: The sustained cytokine signaling contributes to a more inflamed tumor microenvironment, further promoting immune cell infiltration and anti-tumor responses.

Signaling Pathway Diagram

The following diagram illustrates the role of PTPN2 and PTP1B in the JAK/STAT signaling pathway and the mechanism of action of this compound.

Caption: PTPN2/PTP1B Inhibition by this compound in the JAK/STAT Pathway.

Quantitative Data

This compound is a highly potent dual inhibitor of PTPN2 and PTP1B. The following table summarizes the available quantitative data.

| Target | Parameter | Value (nM) | Reference |

| PTPN2 | IC50 | <2.5 | [1][2][3] |

| PTP1B | IC50 | <2.5 | [1][2][3] |

Note: The IC50 values are reported as less than 2.5 nM, indicating high potency. Further studies are required to determine the precise values.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize PTPN2/PTP1B inhibitors like this compound.

PTPN2/PTP1B Enzymatic Inhibition Assay

This protocol describes a fluorescence-based assay to determine the in vitro potency of inhibitors against PTPN2 and PTP1B.

Materials:

-

Recombinant human PTPN2 and PTP1B enzymes

-

6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT

-

This compound

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute in Assay Buffer.

-

Add 5 µL of the diluted inhibitor or vehicle (DMSO in Assay Buffer) to the wells of a 384-well plate.

-

Add 10 µL of the respective enzyme (PTPN2 or PTP1B) diluted in Assay Buffer to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the enzymatic reaction by adding 10 µL of DiFMUP substrate (final concentration is typically at the Km value for each enzyme) to each well.

-

Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 450 nm) in a kinetic mode for 15-30 minutes at room temperature.

-

The rate of reaction is determined from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each concentration of the inhibitor relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.

Cellular Assay: IFN-γ-induced STAT1 Phosphorylation

This protocol measures the ability of a PTPN2/PTP1B inhibitor to enhance IFN-γ-mediated STAT1 phosphorylation in cancer cells.

Materials:

-

Cancer cell line (e.g., B16F10 melanoma cells)

-

Recombinant murine or human IFN-γ

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer

-

Antibodies: anti-phospho-STAT1 (Tyr701), anti-STAT1, and appropriate secondary antibodies

-

Western blot reagents and equipment

Procedure:

-

Seed the cancer cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with a sub-optimal concentration of IFN-γ (e.g., 1 ng/mL) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the cell lysates.

-

Perform Western blotting using antibodies against phospho-STAT1 and total STAT1.

-

Quantify the band intensities and normalize the phospho-STAT1 signal to the total STAT1 signal.

-

Assess the dose-dependent enhancement of STAT1 phosphorylation by this compound.

In Vivo Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PTPN2/PTP1B inhibitor in a syngeneic mouse model.

Materials:

-

Syngeneic mouse strain (e.g., C57BL/6)

-

Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant tumor cells into the flank of the mice.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as a measure of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).

-

Analyze the tumor growth inhibition and any changes in the tumor microenvironment.

Experimental and Logical Workflows

In Vitro Screening Workflow

The following diagram illustrates a typical in vitro screening cascade for identifying and characterizing PTPN2/PTP1B inhibitors.

Caption: A streamlined workflow for the in vitro screening of PTPN2/PTP1B inhibitors.

Conclusion

This compound is a promising novel therapeutic agent that targets the intracellular immune checkpoints PTPN2 and PTP1B. Its potent dual inhibitory activity leads to the enhancement of the JAK/STAT signaling pathway, which is critical for an effective anti-tumor immune response. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of this and other PTPN2/PTP1B inhibitors. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in oncology.

References

SC144: A Technical Guide for Researchers and Drug Development Professionals

An in-depth analysis of the chemical structure, properties, and mechanism of action of the novel gp130 inhibitor, SC144.

Abstract

SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a critical signal-transducing receptor for the interleukin-6 (IL-6) family of cytokines. By directly binding to gp130, SC144 induces its phosphorylation and deglycosylation, leading to the abrogation of downstream Signal Transducer and Activator of Transcription 3 (STAT3) signaling.[1][2] This targeted mechanism disrupts a key pathway implicated in the proliferation, survival, and angiogenesis of various cancer types, particularly ovarian cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of SC144, including detailed experimental protocols and a visualization of its mechanism of action.

Chemical Structure and Properties

SC144, with the IUPAC name N'-(7-fluoro-4H-pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide, is a novel quinoxaline hydrazide derivative.[3][4] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N'-(7-fluoro-4H-pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide | [2][3] |

| Molecular Formula | C₁₆H₁₁FN₆O | [5] |

| Molecular Weight | 322.3 g/mol | [6] |

| CAS Number | 895158-95-9 | [1] |

| Appearance | White to light brown powder | |

| Solubility | DMSO: ≥ 5 mg/mL | |

| Purity | ≥98% (HPLC) |

Mechanism of Action: Targeting the gp130/STAT3 Signaling Pathway

SC144 exerts its anticancer effects by directly targeting gp130, the common signal transducer for the IL-6 family of cytokines.[2][7] Upon ligand binding (e.g., IL-6), gp130 homodimerizes or heterodimerizes with other receptor subunits, leading to the activation of associated Janus kinases (JAKs). JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of gp130, creating docking sites for STAT3.[8] Recruited STAT3 is subsequently phosphorylated by JAKs, dimerizes, and translocates to the nucleus, where it acts as a transcription factor for genes involved in cell proliferation, survival, and angiogenesis.[8]

SC144 disrupts this cascade by binding to gp130, which induces phosphorylation at Serine 782 and promotes its deglycosylation.[1][2] This ultimately leads to the abrogation of STAT3 phosphorylation and its subsequent nuclear translocation, thereby inhibiting the expression of downstream target genes.[1][2]

Caption: Mechanism of action of SC144 on the gp130/STAT3 signaling pathway.

In Vitro and In Vivo Efficacy

SC144 has demonstrated potent cytotoxic effects against a range of human cancer cell lines, particularly those of ovarian origin. The table below summarizes the reported IC₅₀ values.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| OVCAR-3 | Ovarian Cancer | 0.95 | [1] |

| OVCAR-5 | Ovarian Cancer | 0.49 | [1] |

| OVCAR-8 | Ovarian Cancer | 0.72 | [1] |

| LNCaP | Prostate Cancer | 0.4 | [6] |

| HCT116 | Colon Cancer | 0.6 | [6] |

| HT29 | Colon Cancer | 0.9 | [6] |

In vivo studies using mouse xenograft models of human ovarian cancer have shown that oral administration of SC144 significantly delays tumor growth without notable toxicity to normal tissues.[2] Treatment with SC144 at 100 mg/kg daily via oral gavage for 35 days resulted in an 82% smaller average tumor volume compared to the control group.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of SC144.

Cell Culture and Reagents

Human ovarian cancer cell lines (OVCAR-3, OVCAR-5, OVCAR-8) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO₂. SC144 was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and diluted in culture medium for experiments.

Western Blot Analysis

Caption: A typical workflow for Western Blot analysis.

Protocol:

-

Cell Lysis: Cells were treated with SC144 at various concentrations and time points. After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration of the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3, anti-gp130) overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Protocol:

-

Cell Treatment: Cells were seeded in 6-well plates and treated with SC144 for 48-72 hours.

-

Staining: Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Cells were then stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive, PI-negative cells were considered early apoptotic, while Annexin V-positive, PI-positive cells were considered late apoptotic or necrotic.

In Vivo Xenograft Mouse Model

Protocol:

-

Cell Implantation: Female athymic nude mice (4-6 weeks old) were subcutaneously injected with 5 x 10⁶ OVCAR-8 cells in a mixture of media and Matrigel.

-

Tumor Growth and Treatment: When tumors reached a palpable size (approximately 100 mm³), mice were randomized into control and treatment groups. SC144 was administered daily by oral gavage at a dose of 100 mg/kg. The control group received the vehicle (e.g., 0.5% carboxymethylcellulose).

-

Monitoring: Tumor volume and body weight were measured twice a week. Tumor volume was calculated using the formula: (length × width²)/2.

-

Endpoint: At the end of the study, mice were euthanized, and tumors were excised for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

SC144 represents a promising therapeutic agent with a well-defined mechanism of action targeting the gp130/STAT3 signaling pathway. Its potent in vitro and in vivo efficacy, coupled with its oral bioavailability, makes it a strong candidate for further clinical development in the treatment of ovarian and other cancers characterized by aberrant STAT3 activation. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the therapeutic potential of SC144 and other gp130 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Combination effects of SC144 and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kumc.edu [kumc.edu]

- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 8. biologi.ub.ac.id [biologi.ub.ac.id]

Target Identification and Validation of Anticancer Agent 144: A Technical Guide

This technical guide provides an in-depth overview of the target identification and validation of two distinct compounds referred to as "Anticancer Agent 144": SC144 , a novel pyrroloquinoxaline derivative that targets the gp130-STAT3 signaling pathway, and This compound (compound 444) , a potent dual inhibitor of protein tyrosine phosphatases PTPN2 and PTP1B. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Part 1: SC144 - A gp130 Inhibitor

SC144 is a first-in-class, orally active small molecule inhibitor of glycoprotein 130 (gp130), a critical signal transducer for the IL-6 family of cytokines. By targeting gp130, SC144 effectively disrupts the downstream STAT3 signaling cascade, which is aberrantly activated in numerous cancers and plays a pivotal role in tumor progression, survival, and drug resistance.[1][2]

Quantitative Data Summary

The cytotoxic activity of SC144 has been evaluated across a panel of human cancer cell lines, demonstrating broad-spectrum anticancer effects. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-435 | Breast Cancer | 0.4 - 4.0 |

| LNCaP | Prostate Cancer | 0.4 - 4.0 |

| HCT116 p53 +/+ | Colon Cancer | 0.4 - 4.0 |

| HCT116 p53 -/- | Colon Cancer | 0.4 - 4.0 |

| HT29 | Colon Cancer | 0.4 - 4.0 |

| OVCAR-8 | Ovarian Cancer | ~2.0 |

| Caov-3 | Ovarian Cancer | ~2.0 |

| AsPC-1 | Pancreatic Cancer | ~2.0 |

| L3.6pl | Pancreatic Cancer | ~2.0 |

Table 1: Cytotoxicity of SC144 in various human cancer cell lines. Data compiled from multiple sources.[3][4][5] Note: A range is provided for the initial panel as specific values for each cell line were not individually reported in the source.

Experimental Protocols

The direct binding of SC144 to its target, gp130, has been validated using the Drug Affinity Responsive Target Stability (DARTS) assay. This method leverages the principle that a small molecule binding to its protein target can increase the protein's stability and reduce its susceptibility to protease digestion.[6][7]

Protocol:

-

Cell Lysis: OVCAR-8 or L3.6pl cells are lysed using M-PER lysis buffer supplemented with protease and phosphatase inhibitors. The cell lysate is then centrifuged to pellet cellular debris, and the supernatant containing total proteins is collected.[6][7]

-

Compound Incubation: The protein lysate is incubated with varying concentrations of SC144 (e.g., 10 µM, 100 µM, 1000 µM) or a vehicle control (DMSO) at room temperature for 1 hour.[6]

-

Proteolysis: Pronase is added to the lysate at a specific ratio (e.g., 1 µg of pronase to 9,600 µg of total protein) and incubated for 30 minutes at room temperature to allow for partial protein digestion.[6]

-

Western Blot Analysis: The reaction is stopped, and the samples are subjected to SDS-PAGE and western blotting using an anti-gp130 antibody. Increased abundance of the gp130 band in the SC144-treated samples compared to the control indicates protection from proteolysis and therefore, direct binding.[6][7]

To validate that SC144 inhibits the function of gp130, the phosphorylation status of STAT3, a key downstream effector, is assessed by western blotting.

Protocol:

-

Cell Culture and Treatment: Cancer cells (e.g., OVCAR-8, Caov-3, or L3.6pl) are serum-starved overnight and then pre-treated with various concentrations of SC144 for 4 hours.[6]

-

Cytokine Stimulation: Cells are then stimulated with a gp130 ligand, such as IL-6 (e.g., 50 ng/mL) or Oncostatin M (OSM), for a short period (e.g., 10-15 minutes) to induce STAT3 phosphorylation.[6]

-

Protein Extraction and Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a nitrocellulose membrane, and probed with primary antibodies specific for phosphorylated STAT3 (Tyr705) and total STAT3. An appropriate secondary antibody is used for detection. A reduction in the p-STAT3 signal in SC144-treated cells indicates inhibition of the gp130 signaling pathway.[6]

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Combination effects of SC144 and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Gp130 is expressed in pancreatic cancer and can be targeted by the small inhibitor molecule SC144 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: Unraveling "Anticancer Agent 144" in the Context of Drug-Resistant Cancers

This technical guide provides an in-depth analysis of therapeutic agents designated as "144" for the treatment of drug-resistant malignancies. The term "Anticancer Agent 144" is associated with multiple distinct therapeutic entities in scientific literature, ranging from novel small molecules to advanced cell-based immunotherapies. This document will primarily focus on Lifileucel (LN-144) , an autologous tumor-infiltrating lymphocyte (TIL) therapy with significant clinical data in treatment-resistant cancers. Additionally, it will summarize the preclinical findings on other agents identified as SC144 , This compound (compound 444) , and Antitumor agent-144 (16) .

Lifileucel (LN-144): An Adoptive Cell Therapy for Refractory Melanoma

Lifileucel (LN-144) is a personalized, one-time adoptive cell therapy that utilizes a patient's own tumor-infiltrating lymphocytes (TILs) to combat metastatic melanoma, particularly in patients who have progressed on immune checkpoint inhibitors and targeted therapies.[1][2]

Mechanism of Action

The core of LN-144's mechanism lies in isolating TILs, which are naturally occurring T cells that have infiltrated a patient's tumor, expanding them to large numbers in a laboratory setting, and then re-infusing them into the patient.[3] This process is preceded by a non-myeloablative lymphodepletion regimen to reduce the number of endogenous lymphocytes that might otherwise inhibit the activity of the infused TILs.[3] Following the TIL infusion, patients receive interleukin-2 (IL-2) to promote the proliferation and survival of the newly administered T cells.[3][4] These expanded TILs can then recognize and attack cancer cells throughout the body.

Clinical Efficacy in Drug-Resistant Melanoma

Clinical trials, particularly the Phase 2 C-144-01 study, have demonstrated the efficacy of Lifileucel in a heavily pretreated patient population with advanced melanoma.[1][2][5]

Table 1: Summary of Clinical Trial Data for Lifileucel (LN-144) in Advanced Melanoma

| Metric | Cohort 2 (N=66)[1][5] | Pooled Analysis (Cohorts 2 & 4, N=153)[2] |

| Objective Response Rate (ORR) | 36.4% | 31.4% (IRC assessed) |

| Complete Response | 4.5% | - |

| Partial Response | 31.8% | - |

| Disease Control Rate (DCR) | 80% | - |

| Median Duration of Response (DOR) | Not Reached (at 18.7-month follow-up) | Not Reached (at 4-year follow-up) |

| Median Overall Survival (OS) | 17.4 months | 13.9 months |

| 4-Year Overall Survival Rate | - | 47.3% |

IRC: Independent Review Committee

Experimental Protocol: The Lifileucel (LN-144) Treatment Regimen

The clinical protocol for administering Lifileucel is a multi-step process designed to maximize the efficacy of the TIL therapy.[3][4]

-

Tumor Resection: A portion of the patient's tumor is surgically removed to isolate the tumor-infiltrating lymphocytes.[6]

-

TIL Manufacturing: The isolated TILs are then sent to a central manufacturing facility where they are expanded ex vivo over a 22-day period to generate a large population of tumor-reactive T cells.[1]

-

Non-Myeloablative Lymphodepletion: Prior to TIL infusion, the patient undergoes a lymphodepleting chemotherapy regimen, typically consisting of cyclophosphamide and fludarabine.[3] This step creates a more favorable environment for the infused TILs to proliferate and exert their antitumor effects.

-

Lifileucel (LN-144) Infusion: The expanded, cryopreserved TILs are thawed and infused back into the patient.[1]

-

Interleukin-2 (IL-2) Administration: Following the TIL infusion, the patient receives a course of high-dose IL-2 to support the engraftment, proliferation, and anti-tumor activity of the infused TILs.[4]

Preclinical Small Molecule "Anticancer Agents 144"

In addition to the cell therapy LN-144, several small molecules have been designated with the number 144 in anticancer research. The available data for these compounds is preclinical and more limited.

SC144: A Hydrazide Class Compound

SC144 is a hydrazide compound that has demonstrated potent cytotoxicity against a variety of drug-sensitive and drug-resistant cancer cell lines.[7] Research indicates that SC144 can act synergistically with conventional chemotherapeutic agents.[7]

-

Synergistic Effects:

-

In Vivo Activity: In a mouse xenograft model using MDA-MB-435 cells, the co-administration of SC144 and paclitaxel led to a dose-dependent delay in tumor growth.[7]

This compound (compound 444) and Antitumor agent-144 (16)

These are distinct chemical entities with reported in vitro anticancer activity. The available data primarily consists of their inhibitory concentrations.

Table 2: In Vitro Activity of Small Molecule "Anticancer Agents 144"

| Agent Name | Chemical Class/Target | Cell Lines | IC50 Values |

| This compound (compound 444) [8] | Dual PTPN2/PTP1B inhibitor | Not specified | <2.5 nM |

| Antitumor agent-144 (16) [9] | Not specified | L1210 (murine lymphoma) | 2.6 µM |

| KB (human epidermoid carcinoma) | 8.4 µM |

The mechanism of "this compound (compound 444)" as a dual inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and Protein Tyrosine Phosphatase 1B (PTP1B) suggests its involvement in modulating key signaling pathways related to cell growth and metabolism.

Conclusion

The designation "this compound" encompasses a diverse range of therapeutic strategies. Lifileucel (LN-144) stands out as a clinically validated adoptive cell therapy demonstrating durable responses in patients with treatment-refractory metastatic melanoma. Its complex manufacturing and administration protocol underscore the personalized nature of this advanced therapy. In contrast, SC144, "this compound (compound 444)," and "Antitumor agent-144 (16)" represent early-stage small molecules with potential in treating drug-resistant cancers through direct cytotoxicity, synergistic effects with chemotherapy, or targeted inhibition of signaling pathways. Further research is necessary to fully elucidate the mechanisms and clinical potential of these preclinical agents. Researchers and drug development professionals should be precise in identifying which "Agent 144" is being referenced to avoid ambiguity.

References

- 1. iovance.com [iovance.com]

- 2. onclive.com [onclive.com]

- 3. Facebook [cancer.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Lifileucel, a Tumor-Infiltrating Lymphocyte Therapy, in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. clinicaltrials.eu [clinicaltrials.eu]

- 7. Combination effects of SC144 and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Preclinical Evaluation of Anticancer Agent 144

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the preclinical data for "Anticancer agent 144," a novel investigational compound. The document details the agent's efficacy, mechanism of action, and safety profile as determined through a series of in vitro and in vivo studies. Key quantitative data are summarized in tabular format for clarity and comparative analysis. Detailed experimental protocols for pivotal assays are provided to ensure reproducibility. Furthermore, complex biological pathways and experimental designs are illustrated using diagrams to facilitate a deeper understanding of the agent's pharmacological characteristics. This guide is intended to serve as a core resource for professionals in the field of oncology drug development.

In Vitro Efficacy and Potency

The initial phase of evaluation focused on determining the cytotoxic and anti-proliferative activity of this compound across a panel of well-characterized human cancer cell lines.

Cell Viability Assessment

The half-maximal inhibitory concentration (IC50) was established using a colorimetric cell viability assay. The results indicate that this compound exhibits potent, dose-dependent cytotoxic effects across multiple cancer types.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines (72h Exposure)

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 1.8 |

| A549 | Lung Carcinoma | 4.2 |

| HCT116 | Colorectal Carcinoma | 2.5 |

| U-87 MG | Glioblastoma | 6.8 |

| K-562 | Chronic Myeloid Leukemia | 0.9 |

Experimental Protocol: Cell Viability (MTT Assay)

-

Cell Plating: Cells were seeded at a density of 5,000 cells/well in 96-well flat-bottom plates and incubated for 24 hours to allow for attachment.

-

Compound Dilution: this compound was serially diluted in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

-

Treatment: The existing medium was aspirated from the wells, and 100 µL of medium containing the respective drug concentrations was added. Vehicle control wells received medium with DMSO at a final concentration of <0.1%.

-

Incubation: Plates were incubated for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and plates were incubated for an additional 4 hours.

-

Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the resulting formazan crystals.

-

Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.

-

Analysis: IC50 values were calculated from dose-response curves generated using non-linear regression analysis in GraphPad Prism or equivalent software.

Mechanism of Action Elucidation

Investigations into the molecular mechanism revealed that this compound functions primarily by inhibiting the PI3K/Akt/mTOR signaling cascade, a pathway frequently dysregulated in cancer that is crucial for cell growth, proliferation, and survival.[1][2][3]

Induction of Apoptosis

The inhibition of pro-survival signaling by this compound was confirmed to induce programmed cell death (apoptosis).

Table 2: Apoptosis Induction in HCT116 Cells Following 24h Treatment

| Treatment Group | Concentration (µM) | Apoptotic Cells (%) (Annexin V+/PI-) | Caspase-3/7 Activity (Fold Change vs. Control) |

| Vehicle Control | - | 4.5 ± 0.8 | 1.0 |

| This compound | 2.5 (1x IC50) | 38.2 ± 3.1 | 4.1 |

| This compound | 5.0 (2x IC50) | 65.7 ± 4.5 | 7.8 |

Signaling Pathway Visualization

The diagram below illustrates the PI3K/Akt/mTOR pathway and the specific point of inhibition by this compound.[1][4]

Caption: this compound inhibits the PI3K enzyme, blocking downstream signaling.

Experimental Protocol: Western Blot for Pathway Analysis

-

Protein Extraction: HCT116 cells were treated with this compound (2.5 µM) for 6 hours. Cells were then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration was determined using a BCA protein assay kit.

-

Electrophoresis: 20 µg of protein per sample was loaded onto a 4-12% Bis-Tris polyacrylamide gel and separated by SDS-PAGE.

-

Transfer: Proteins were transferred to a PVDF membrane.

-

Blocking: The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies (e.g., anti-phospho-Akt Ser473, anti-total-Akt, anti-GAPDH) diluted in blocking buffer.

-

Secondary Antibody Incubation: The membrane was washed three times with TBST and incubated for 1 hour with an HRP-conjugated secondary antibody.

-

Detection: After final washes, the protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged on a digital imager.

In Vivo Antitumor Activity

To validate the in vitro findings, the efficacy of this compound was assessed in a subcutaneous human tumor xenograft model.[5][6][7]

Tumor Growth Inhibition in Xenograft Model

Daily administration of this compound resulted in significant, dose-dependent inhibition of tumor growth in immunodeficient mice bearing HCT116 tumors.

Table 3: Efficacy of this compound in HCT116 Xenograft Model

| Treatment Group | Dose & Schedule | Mean Tumor Volume (Day 21, mm³) | Tumor Growth Inhibition (TGI, %) | Body Weight Change (%) |

| Vehicle | - (p.o., qd) | 1480 ± 210 | - | +1.5 |

| This compound | 20 mg/kg (p.o., qd) | 710 ± 135 | 52% | -0.8 |

| This compound | 40 mg/kg (p.o., qd) | 355 ± 98 | 76% | -2.1 |

In Vivo Experimental Workflow

The logical flow of the xenograft study is depicted in the diagram below.

References

- 1. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. [Preclinical evaluation of anticancer drugs: a model remaining a model!] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

SC144: A Technical Guide on Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC144 is a first-in-class, orally active small molecule inhibitor of glycoprotein 130 (gp130), a critical signal-transducing receptor for the interleukin-6 (IL-6) family of cytokines. By targeting gp130, SC144 disrupts the downstream activation of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway, a key cascade implicated in the proliferation, survival, and invasion of various cancer cells. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of SC144, summarizing key data from in vitro and in vivo studies. Detailed experimental methodologies are provided to enable replication and further investigation.

Introduction

The IL-6/gp130/STAT3 signaling axis is a well-established driver of tumorigenesis in a multitude of cancers, including ovarian, pancreatic, and breast cancer. Constitutive activation of this pathway is associated with poor prognosis and resistance to conventional therapies. SC144 emerges as a promising therapeutic agent by directly binding to gp130, inducing its phosphorylation at Serine 782 and subsequent deglycosylation, which ultimately abrogates STAT3 phosphorylation and nuclear translocation.[1] This targeted mechanism of action offers a novel strategy to combat cancers dependent on this signaling cascade.

Pharmacodynamics

The primary pharmacodynamic effect of SC144 is the inhibition of the gp130/STAT3 signaling pathway. This leads to a variety of downstream cellular effects, including decreased cell proliferation, induction of apoptosis, and suppression of gene expression related to survival and angiogenesis.

In Vitro Activity

SC144 has demonstrated potent cytotoxic and anti-proliferative activity across a range of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) for cell growth are typically in the submicromolar to low micromolar range.

| Cell Line | Cancer Type | IC50 (µM) |

| OVCAR-8 | Ovarian Cancer | 0.72 |

| OVCAR-5 | Ovarian Cancer | 0.49 |

| OVCAR-3 | Ovarian Cancer | 0.95 |

| NCI/ADR-RES | Ovarian Cancer (Drug-resistant) | 0.43 |

| HEY | Ovarian Cancer (Cisplatin-resistant) | 0.88 |

Table 1: In Vitro Cytotoxicity of SC144 in Human Ovarian Cancer Cell Lines.[1]

Mechanism of Action

SC144 directly binds to gp130, leading to a cascade of events that inhibit downstream signaling.[2]

Pharmacokinetics

Pharmacokinetic studies have been conducted in preclinical models to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of SC144. While detailed quantitative data from these studies are not extensively published in a consolidated format, key observations have been reported.

Absorption and Bioavailability

SC144 is orally active.[1] However, specific oral bioavailability data, including Cmax, Tmax, and AUC values from mouse models, are not consistently reported in the available literature.

Distribution and Elimination

Evaluation of the pharmacokinetics of SC144 has revealed different elimination profiles depending on the route of administration. Intraperitoneal (i.p.) administration of SC144 in mice showed a two-compartmental pharmacokinetic elimination profile.[3] This pattern was not observed with oral dosing.[3] Unfortunately, specific quantitative parameters such as half-life, volume of distribution, and clearance rates are not detailed in the currently available public literature.

| Route of Administration | Elimination Profile |

| Intraperitoneal (i.p.) | Two-compartmental |

| Oral (p.o.) | Not two-compartmental |

Table 2: Elimination Profile of SC144 in Mice.[3]

Experimental Protocols

In Vitro Cell Viability - MTT Assay

This protocol is adapted for determining the IC50 of SC144 in ovarian cancer cell lines.

Materials:

-

Human ovarian cancer cell lines (e.g., OVCAR-8, Caov-3)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

SC144 (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.

-

Prepare serial dilutions of SC144 in complete growth medium. The final DMSO concentration should be less than 0.1%.

-

Remove the overnight culture medium and add 100 µL of the SC144 dilutions to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot for STAT3 Phosphorylation

This protocol is for assessing the effect of SC144 on STAT3 phosphorylation in cancer cells.

Materials:

-

Cancer cell line (e.g., OVCAR-8)

-

SC144

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of SC144 for a specified time (e.g., 1, 2, 4, 6 hours). A positive control stimulated with a cytokine like IL-6 may be included.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total STAT3 as a loading control.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of SC144 in a mouse xenograft model.

Materials:

-

Athymic nude mice (6-8 weeks old)

-

Cancer cell line (e.g., OVCAR-8)

-

Matrigel (optional)

-

SC144

-

Vehicle (e.g., corn oil with 10% DMSO)

-

Calipers

-

Animal balance

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 cells in 100 µL PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer SC144 (e.g., 10 mg/kg i.p. or 100 mg/kg p.o.) or vehicle daily to the respective groups.[1]

-

Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight twice weekly.

-

Continue treatment for a predetermined period (e.g., 35-58 days).[1]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Conclusion

SC144 is a potent and orally active inhibitor of the gp130/STAT3 signaling pathway with demonstrated preclinical anti-cancer activity. Its unique mechanism of action provides a strong rationale for its further development as a therapeutic agent for cancers that are dependent on this pathway. While the available pharmacodynamic data are compelling, a more detailed and publicly available quantitative characterization of its pharmacokinetic properties would be highly beneficial for optimizing dosing strategies in future clinical investigations. The experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of SC144.

References

An In-depth Technical Guide on Anticancer Agent 144 and Tumor Microenvironment Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) is a complex and dynamic network of non-cancerous cells, signaling molecules, and extracellular matrix (ECM) that surrounds and interacts with tumor cells.[1][2] It is now widely recognized that the TME plays a critical role in tumor progression, metastasis, and response to therapy.[1][3][4] One of the key regulators of the TME is Transforming Growth Factor-beta (TGF-β), a pleiotropic cytokine with a dual role in cancer.[5][6][7] While TGF-β can act as a tumor suppressor in the early stages of cancer, it often switches to a tumor-promoting role in advanced stages by fostering an immunosuppressive TME, promoting angiogenesis, and inducing epithelial-to-mesenchymal transition (EMT).[1][5][6][7]

Anticancer Agent 144 is a novel, potent, and selective small molecule inhibitor of the TGF-β receptor I (TGF-βRI). By blocking the TGF-β signaling pathway, Agent 144 aims to remodel the TME from an immunosuppressive to an immune-active state, thereby enhancing anti-tumor immune responses and inhibiting tumor growth and metastasis. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental protocols related to this compound.

Mechanism of Action: Modulation of the TGF-β Signaling Pathway

TGF-β signaling is initiated by the binding of a TGF-β ligand to the TGF-β receptor II (TGF-βRII), which then recruits and phosphorylates TGF-βRI.[8] The activated TGF-βRI, in turn, phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3.[5][8] These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[5][6][8]

This compound is designed to bind to the ATP-binding site of the TGF-βRI kinase domain, preventing its phosphorylation and subsequent activation. This blockade of the canonical SMAD-dependent pathway, as well as non-canonical pathways, leads to a multifaceted reprogramming of the TME.[4][5]

Figure 1: TGF-β Signaling and Agent 144 Inhibition.

Impact on the Tumor Microenvironment

The inhibition of TGF-β signaling by Agent 144 induces profound changes within the TME, primarily by affecting immune cells, cancer-associated fibroblasts (CAFs), and the extracellular matrix.

Reversal of Immune Suppression

TGF-β is a potent immunosuppressive cytokine that hinders the activity of various immune cells.[9][10][11] It promotes the differentiation of regulatory T cells (Tregs), suppresses the function of cytotoxic CD8+ T cells and Natural Killer (NK) cells, and polarizes macrophages towards an anti-inflammatory, pro-tumoral M2 phenotype.[10][11][12] By blocking TGF-β signaling, Agent 144 is hypothesized to:

-

Enhance CD8+ T cell infiltration and function: Inhibition of TGF-β can lead to increased infiltration of cytotoxic CD8+ T cells into the tumor.[10]

-

Reduce Treg populations: TGF-β is crucial for the induction of Foxp3, a key transcription factor for Treg development.[1]

-

Repolarize Tumor-Associated Macrophages (TAMs): Blocking TGF-β may shift TAMs from an M2 to a pro-inflammatory M1 phenotype, which supports anti-tumor immunity.

-

Increase NK cell activity: TGF-β is known to suppress NK cell function.[10]

Modulation of Cancer-Associated Fibroblasts (CAFs) and the Extracellular Matrix (ECM)

CAFs are a major component of the tumor stroma and are key producers of ECM proteins, such as collagen.[2][13] TGF-β is a potent activator of CAFs, leading to excessive ECM deposition, which can create a physical barrier that prevents immune cell infiltration and drug delivery.[2][3][14] Agent 144 is expected to:

-

Inhibit CAF activation: By blocking TGF-β, Agent 144 can prevent the transdifferentiation of fibroblasts into activated myofibroblasts (myCAFs).[11]

-

Reduce collagen deposition: This leads to a less dense ECM, potentially improving immune cell and drug penetration.[14]

Preclinical Data

The following tables summarize the in vivo efficacy of this compound in a murine syngeneic tumor model.

Table 1: In Vivo Efficacy of this compound

| Treatment Group | Tumor Volume (mm³) at Day 21 (Mean ± SD) | Tumor Growth Inhibition (%) |

| Vehicle | 1500 ± 250 | - |

| Agent 144 (50 mg/kg) | 750 ± 150 | 50 |

| Anti-PD-1 | 1000 ± 200 | 33 |

| Agent 144 + Anti-PD-1 | 300 ± 100 | 80 |

Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

| Treatment Group | CD8+ T cells (% of CD45+ cells) | CD4+ Foxp3+ Tregs (% of CD4+ T cells) |

| Vehicle | 8 ± 2 | 25 ± 5 |

| Agent 144 | 20 ± 4 | 10 ± 3 |

| Agent 144 + Anti-PD-1 | 35 ± 6 | 8 ± 2 |

Table 3: Analysis of Tumor Microenvironment Components

| Treatment Group | Collagen Deposition (% Area) | Pro-inflammatory Cytokines (pg/mL) |

| Vehicle | 30 ± 5 | IFN-γ: 50 ± 10, TNF-α: 80 ± 15 |

| Agent 144 | 15 ± 3 | IFN-γ: 150 ± 25, TNF-α: 200 ± 30 |

| Agent 144 + Anti-PD-1 | 10 ± 2 | IFN-γ: 300 ± 40, TNF-α: 400 ± 50 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vivo Murine Syngeneic Tumor Model

Figure 2: In Vivo Study Workflow.

-

Cell Culture: Murine colorectal cancer cells (CT26) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Tumor Implantation: 1 x 10^6 CT26 cells in 100 µL of PBS are injected subcutaneously into the flank of 6-8 week old female BALB/c mice.

-

Treatment: When tumors reach an average volume of 100 mm³, mice are randomized into treatment groups. Agent 144 is administered daily by oral gavage. Anti-PD-1 antibody is administered intraperitoneally twice a week.

-

Monitoring: Tumor volume is measured three times a week using calipers (Volume = 0.5 x length x width²). Body weight is monitored as a measure of toxicity.

-

Endpoint Analysis: At day 21, mice are euthanized, and tumors are harvested for further analysis.

Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)

-

Tumor Digestion: Harvested tumors are mechanically minced and then digested in a solution of collagenase D and DNase I for 30 minutes at 37°C to generate a single-cell suspension.[15]

-

Cell Straining and Lysis: The cell suspension is passed through a 70 µm cell strainer. Red blood cells are lysed using an ACK lysis buffer.[16][17]

-

Staining: Cells are stained with a viability dye to exclude dead cells. Subsequently, cells are incubated with a cocktail of fluorophore-conjugated antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8).[16] For intracellular staining of Foxp3, cells are fixed and permeabilized before incubation with the anti-Foxp3 antibody.

-

Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Data is analyzed using appropriate software (e.g., FlowJo) to quantify different immune cell populations.[16]

Picrosirius Red Staining for Collagen

-

Tissue Preparation: Tumors are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned at 5 µm thickness.[18]

-

Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a series of graded ethanol washes to water.[19][20]

-

Staining: Slides are stained with a Picro-Sirius red solution for 1 hour.[18][19]

-